Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Overview
Description
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is an organosilicon compound that features a phenyl group substituted with a boronate ester and a trimethylsilyl group
Mechanism of Action
Target of Action
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, also known as 4-Trimethylsilylphenylboronic acid pinacol ester, is primarily used in the field of organic synthesis. Its primary targets are organic compounds that undergo Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bond forming reactions and are widely used in organic chemistry.
Mode of Action
The compound acts as a boronic acid pinacol ester , which is a key component in Suzuki cross-coupling reactions . In these reactions, the boronic acid group of the compound interacts with a halide or pseudohalide on another molecule in the presence of a palladium catalyst and a base. This interaction results in the formation of a new carbon-carbon bond, effectively coupling the two molecules together .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki cross-coupling reaction pathway . This pathway is a key method for forming carbon-carbon bonds in organic synthesis, allowing for the creation of a wide variety of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond between two organic molecules. This allows for the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The efficacy and stability of this compound in Suzuki cross-coupling reactions can be influenced by various environmental factors. These include the choice of solvent, the presence and choice of a base, the temperature at which the reaction is carried out, and the specific palladium catalyst used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane typically involves the reaction of 4-bromo-1-trimethylsilylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The boronate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide, toluene, or ethanol.
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl compounds: Formed from Suzuki-Miyaura coupling.
Phenol derivatives: Formed from oxidation reactions.
Boronic acids: Formed from hydrolysis reactions.
Scientific Research Applications
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Materials Science: Employed in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Catalysis: Used as a ligand in catalytic systems to enhance the efficiency and selectivity of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane: Similar structure but with an ether linkage instead of a direct phenyl-silane bond.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains three boronate ester groups on a benzene ring, offering multiple reactive sites.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Features an aldehyde group, providing different reactivity compared to the trimethylsilyl group.
Uniqueness
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is unique due to the combination of the boronate ester and trimethylsilyl groups, which offer distinct reactivity and stability. This dual functionality makes it a versatile reagent in organic synthesis and materials science .
Properties
IUPAC Name |
trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGOPAKVZDQUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592363 | |
Record name | Trimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186026-67-4 | |
Record name | Trimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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